3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride
Overview
Description
3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Mechanism of Action
Target of Action
It’s known that it belongs to the family of piperidine compounds, which are often used in pharmaceuticals and have a wide range of biological activities.
Pharmacokinetics
It’s known that it is a white or off-white crystalline powder that is soluble in water, ethanol, and other organic solvents, which suggests it may have good bioavailability.
Action Environment
It’s known that it is stable under normal temperatures and pressures.
Biochemical Analysis
Biochemical Properties
3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the binding of the compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with membrane proteins, affecting cellular signaling pathways and transport mechanisms .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, altering gene expression, and impacting cellular metabolism . For instance, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Furthermore, this compound can disrupt mitochondrial function, thereby influencing energy production and metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it binds to the active sites of enzymes such as cytochrome P450, leading to inhibition of their catalytic activity . Additionally, this compound can activate or inhibit transcription factors, resulting in altered gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound has been associated with persistent changes in cellular metabolism and gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites . Additionally, this compound may influence the synthesis and degradation of lipids, proteins, and nucleic acids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, accumulating in certain cellular compartments . The localization and accumulation of this compound can affect its activity and function, influencing cellular processes such as signaling and metabolism .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it affects energy production and metabolic processes . The subcellular distribution of this compound is crucial for understanding its biochemical properties and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride typically involves the reaction of 2,4-di(tert-butyl)phenol with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce different functional groups onto the piperidine ring .
Scientific Research Applications
3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A related compound used in the production of antioxidants and UV absorbers.
4,4’-Di-tert-butyl-2,2’-bipyridine: Another similar compound used in coordination chemistry and catalysis.
Uniqueness
3-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride is unique due to its specific combination of the phenoxy and piperidine moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-[(2,4-ditert-butylphenoxy)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO.ClH/c1-19(2,3)16-9-10-18(17(12-16)20(4,5)6)22-14-15-8-7-11-21-13-15;/h9-10,12,15,21H,7-8,11,13-14H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUUNFRFRQNDIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCCNC2)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.